

# Unveiling the Structure of Anhydrolutein II: A 2D NMR Confirmation

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## Compound of Interest

Compound Name: Anhydrolutein II

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A definitive guide for researchers, scientists, and drug development professionals on the structural confirmation of **Anhydrolutein II** using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. This guide provides a comparative analysis of expected NMR data, detailed experimental protocols, and a logical workflow for structural elucidation.

**Anhydrolutein II**, a dehydrated isomer of the xanthophyll lutein, has garnered interest within the scientific community. Its precise structural confirmation is paramount for understanding its biological activity and potential therapeutic applications. 2D NMR spectroscopy stands as a powerful, non-destructive technique to unambiguously determine the complex structure of carotenoids like **Anhydrolutein II**. This guide compares the expected 2D NMR correlations of **Anhydrolutein II** with its isomer, Anhydrolutein I, providing the necessary data and protocols for its unequivocal identification.

The structure of **Anhydrolutein II** has been established as (all-E, 3R,6'S)-2',3'-didehydro- $\beta,\epsilon$ -caroten-3-ol[1]. This isomer differs from Anhydrolutein I, which is identified as (all-E,3R,6'R)-3',4'-didehydro- $\beta,\gamma$ -caroten-3-ol[1]. The key to differentiating these isomers lies in the analysis of the intricate network of proton-proton and proton-carbon correlations revealed by 2D NMR experiments such as COSY, HSQC, and HMBC.

## Comparative 2D NMR Data for Anhydrolutein Isomers

The following table summarizes the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts and key 2D NMR correlations for the distinguishing end-group of **Anhydrolutein II**. This data is compared with that of Anhydrolutein I to highlight the spectral differences crucial for accurate identification.

Atom	Anhydrolutein II ( $\beta,\epsilon$ -end group)	Anhydrolutein I ( $\beta,\gamma$ -end group)	Key 2D NMR Correlations for Anhydrolutein II
$^1\text{H}$ (ppm)	$^{13}\text{C}$ (ppm)	$^1\text{H}$ (ppm)	
C-1'	-	~130	-
C-2'	~5.8	~125	-
C-3'	~5.5	~124	~5.6
C-4'	~2.2	~42	~5.4
C-5'	-	~136	-
C-6'	~2.0	~48	~2.1
C-16'	~1.0	~28	~1.1
C-17'	~1.0	~28	~1.1
C-18'	~1.7	~21	~1.8

Note: The chemical shift values presented are approximate and can vary based on the solvent and experimental conditions. The key to structural confirmation lies in the correlation patterns.

## Experimental Protocols for 2D NMR Analysis

### Sample Preparation:

- Dissolve 1-5 mg of purified **Anhydrolutein II** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ , acetone- $\text{d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.

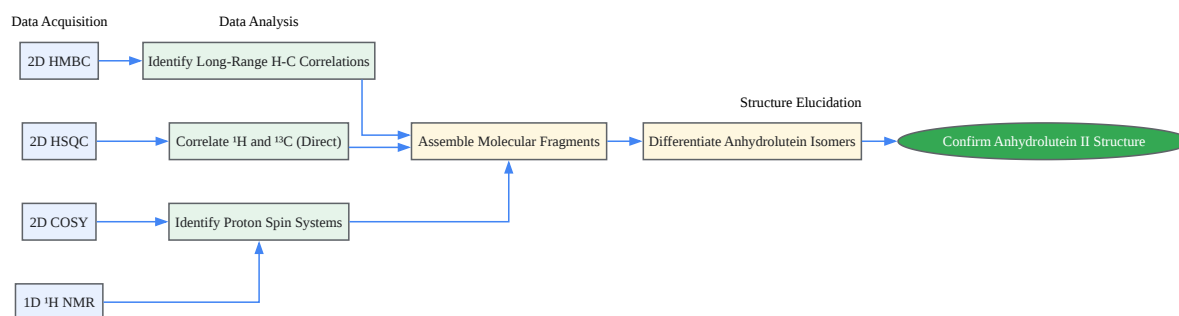
- Ensure the sample is free of particulate matter to achieve optimal spectral resolution.

#### NMR Data Acquisition:

- Instrument: A high-field NMR spectrometer ( $\geq 500$  MHz) equipped with a cryoprobe is recommended for enhanced sensitivity and dispersion.
- $^1\text{H}$  NMR: Acquire a standard one-dimensional proton spectrum to identify all proton resonances.
- COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. This is crucial for establishing the connectivity of protons within the cyclic end groups and the polyene chain.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing a map of one-bond C-H connections.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for piecing together the carbon skeleton and confirming the positions of quaternary carbons and functional groups.

## Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of **Anhydrolutein II** using the data obtained from 2D NMR experiments.



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### 2D NMR Structure Confirmation Workflow

By systematically analyzing the COSY, HSQC, and HMBC spectra and comparing the observed correlations with the expected patterns for the different possible isomers, researchers can definitively confirm the structure of **Anhydrolutein II**. This rigorous approach is essential for advancing the study of this and other complex natural products.

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## References

- 1. [m.youtube.com](https://m.youtube.com) [m.youtube.com]

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